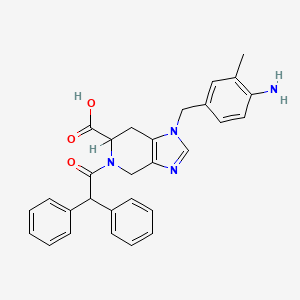

PD 123177

Description

Overview of Angiotensin II and its Physiological Roles

Angiotensin II is the principal effector molecule of the RAS and mediates a wide range of physiological actions. consensus.appmdpi.com Its primary functions are directed towards increasing blood pressure and conserving sodium and water. mdpi.commdpi.com Key physiological roles of Ang II include:

Vasoconstriction: Ang II is a potent vasoconstrictor, causing the contraction of vascular smooth muscle, which increases systemic vascular resistance and arterial pressure. nih.govcvphysiology.commdpi.comphysiology.org

Aldosterone (B195564) Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys, further increasing blood volume and blood pressure. nih.govcvphysiology.com

Sodium Reabsorption: Ang II directly enhances sodium reabsorption in the renal tubules. nih.govcvphysiology.com

Sympathetic Nervous System Activation: It increases sympathetic outflow from the central nervous system and facilitates norepinephrine (B1679862) release, augmenting adrenergic function. nih.govcvphysiology.comteachmephysiology.com

Vasopressin Release: Ang II stimulates the release of vasopressin (antidiuretic hormone) from the posterior pituitary, which increases water retention by the kidneys. nih.govwikipedia.orgcvphysiology.comteachmephysiology.com

Thirst Stimulation: It acts on the brain to stimulate thirst, promoting fluid intake. cvphysiology.comteachmephysiology.com

Beyond these immediate effects on blood pressure and fluid balance, Ang II is also involved in processes such as inflammation, endothelial dysfunction, and cellular growth, contributing to cardiovascular remodeling and disease progression. consensus.appphysiology.org

Characterization of Angiotensin II Receptor Subtypes

For a considerable time, the diverse actions of Ang II were believed to be mediated by a single type of receptor. However, pharmacological studies hinted at the existence of multiple Ang II receptor populations. nih.govahajournals.org Definitive evidence for Ang II receptor heterogeneity emerged with the development of selective nonpeptide antagonists in the late 1980s. nih.govahajournals.orgoup.comahajournals.org These studies led to the classification of two major Ang II receptor subtypes: Type 1 (AT1) and Type 2 (AT2) receptors. consensus.appnih.govahajournals.orgahajournals.orgphysiology.orgnih.govoup.comifnmujournal.com

The distinction between AT1 and AT2 receptors is based on their differential binding affinities for specific nonpeptide antagonists. nih.govoup.comahajournals.orgahajournals.org The AT1 receptor exhibits high affinity for compounds like Losartan (B1675146) (originally known as DuP 753), while the AT2 receptor shows high affinity for compounds such as PD 123177 and CGP 42112A. nih.govoup.comahajournals.orgsnmjournals.orgpnas.orgkarger.com

While the AT1 receptor is primarily responsible for mediating most of the classical physiological effects of Ang II, including vasoconstriction, aldosterone release, and sympathetic activation, the functional roles of the AT2 receptor are more varied and, in some cases, appear to counteract AT1-mediated effects. consensus.appnih.govoup.comsnmjournals.org AT2 receptors are found in various tissues, and their expression levels can vary significantly depending on the tissue, species, and developmental stage. nih.govoup.comphysiology.orgsnmjournals.org

Historical Context of Angiotensin II Type 2 Receptor Antagonist Research

The historical research into Ang II receptors initially focused on peptide analogues of Ang II. However, these compounds often lacked the selectivity needed to clearly distinguish receptor subtypes. oup.comahajournals.orgwikipedia.org The breakthrough in characterizing AT1 and AT2 receptors came with the synthesis of nonpeptide antagonists. nih.govahajournals.orgoup.comahajournals.org

This compound, a tetrahydroimidazopyridine derivative, emerged as a prototypic selective antagonist for the AT2 receptor. nih.govoup.comahajournals.orgahajournals.org Its development, alongside the AT1-selective antagonist DuP 753 (Losartan), provided researchers with invaluable pharmacological tools to investigate the distribution, function, and signaling pathways associated with each receptor subtype. nih.govoup.comahajournals.orgsnmjournals.org

Early research utilizing this compound helped to demonstrate the existence of a distinct Ang II binding site that was insensitive to AT1-selective compounds but bound this compound with high affinity. nih.govoup.compnas.orgkarger.comphysiology.org These studies, often employing radioligand binding assays and autoradiography, were crucial in mapping the distribution of AT2 receptors in various tissues, including the brain, kidneys, and adrenal glands, and comparing it to that of AT1 receptors. oup.comphysiology.orgnih.govsnmjournals.orgpnas.orgkarger.comphysiology.org

Studies using this compound, sometimes in conjunction with AT1 antagonists, provided evidence for the functional roles of AT2 receptors, which often differed from or opposed those of AT1 receptors. For example, research in neonatal rat ventricular myocytes showed that while AT1 receptors mediated Ang II-induced hypertrophy, AT2 receptors appeared to have an anti-growth effect, as co-treatment with this compound augmented the hypertrophic response. ahajournals.org Similarly, studies in the kidney and brain utilized this compound to explore the involvement of AT2 receptors in regulating renal function and central nervous system responses to Ang II, although findings regarding AT2 receptor roles in these areas were sometimes varied or controversial. oup.comscielo.brnih.gov The use of this compound was instrumental in the initial pharmacological characterization and differentiation of the AT2 receptor from the more extensively studied AT1 receptor. nih.govahajournals.orgoup.comahajournals.orgpnas.org

Here is a table summarizing some key findings related to the selectivity of this compound and other ligands:

| Ligand | Selectivity for AT1 vs. AT2 Receptor | Notes | Source |

| Angiotensin I | Relatively nonselective | Peptide agonist | nih.govoup.com |

| Angiotensin II | Relatively nonselective | Peptide agonist, primary effector | nih.govoup.com |

| Angiotensin III | Slightly higher affinity for AT2 | Peptide | nih.govoup.com |

| Saralasin | Relatively nonselective | Peptide antagonist | nih.govoup.com |

| DuP 753 (Losartan) | High affinity for AT1 | Nonpeptide antagonist, ~10,000 times more selective for AT1 than AT2 | nih.govoup.comahajournals.orgkarger.com |

| This compound | High affinity for AT2 | Nonpeptide antagonist, ~3,500-fold preference for AT2 | nih.govoup.com |

| CGP 42112A | Marked preference for AT2 | Peptide antagonist | nih.govoup.comahajournals.org |

These studies, enabled by selective antagonists like this compound, were foundational in establishing the concept of Ang II receptor subtypes and paved the way for further research into the distinct roles of AT1 and AT2 receptors in physiology and disease.

Structure

2D Structure

3D Structure

Properties

CAS No. |

114785-12-5 |

|---|---|

Molecular Formula |

C29H28N4O3 |

Molecular Weight |

480.6 g/mol |

IUPAC Name |

1-[(4-amino-3-methylphenyl)methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid |

InChI |

InChI=1S/C29H28N4O3/c1-19-14-20(12-13-23(19)30)16-32-18-31-24-17-33(26(29(35)36)15-25(24)32)28(34)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-14,18,26-27H,15-17,30H2,1H3,(H,35,36) |

InChI Key |

KLVDUSUYBDMJKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-((4-amino-3-methylphenyl)methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5c)pyridine-6-carboxylic acid EXP 655 EXP-655 PD 123177 PD-123177 |

Origin of Product |

United States |

Pharmacological Profile of Pd 123177 As an Angiotensin Ii Type 2 Receptor Antagonist

Receptor Binding Characteristics

Studies utilizing radioligand binding assays have been instrumental in characterizing the interaction of PD 123177 with Ang II receptors. These studies typically involve the use of labeled Ang II or its analogs and examining their displacement by various antagonists.

Specificity for AT2 Receptors

This compound demonstrates a marked preference and high affinity for the AT2 receptor subtype oup.comsnmjournals.orgscbt.com. This specificity is a key characteristic that distinguishes it from other Ang II receptor ligands. Research has consistently shown that this compound effectively inhibits radioligand binding to sites identified as AT2 receptors in various tissues and species pnas.orgnih.govnih.govnih.gov. For instance, in the rat brain, binding of a labeled Ang II analog was inhibited by this compound in areas known to express AT2 receptors, such as the lateral septum, subthalamic nucleus, and inferior olive pnas.orgnih.gov. Conversely, in areas predominantly expressing AT1 receptors, this compound had little to no effect on binding pnas.orgnih.govnih.gov.

Competitive Binding Studies

Competitive binding experiments further illustrate the interaction of this compound with the AT2 receptor. These studies measure the ability of increasing concentrations of this compound to displace a radiolabeled ligand from the receptor binding site, yielding an IC50 value (the concentration required to inhibit 50% of the specific binding). A lower IC50 value indicates higher affinity.

Studies have shown that this compound competes for binding at AT2 sites with high potency. For example, in rat adrenal cortical microsomes, this compound exhibited a significantly lower IC50 for the AT2 site compared to the AT1 site oup.com. Similarly, in studies characterizing the AT2 receptor subtype in the brain using a selective AT2 ligand, this compound competed for binding with potency consistent with high affinity for AT2 receptors nih.gov.

Selectivity Profile Against Other Angiotensin Receptor Subtypes

A critical aspect of this compound's pharmacological profile is its selectivity for the AT2 receptor over other Ang II receptor subtypes, particularly the AT1 receptor.

Distinction from Angiotensin II Type 1 Receptors

This compound exhibits a substantial selectivity for the AT2 receptor, displaying significantly lower affinity for the AT1 receptor oup.comahajournals.org. This differential affinity allows researchers to distinguish between the two receptor subtypes and investigate their respective roles. For instance, in rat adrenal cortical microsomes, this compound showed a 3,500-fold preference for the AT2 site over the AT1 site, in contrast to DuP 753 which had a much higher selectivity for AT1 oup.com.

In functional studies, the effects mediated by AT1 receptors are typically blocked by AT1 antagonists like losartan (B1675146) or DuP 753, but not by this compound. Conversely, responses mediated by AT2 receptors are antagonized by this compound ahajournals.orgnih.govnih.govrero.chahajournals.org. For example, in vascular smooth muscle cells where AT1 receptors predominantly mediate hypertrophy and proliferation, this compound was ineffective in blocking these effects, while DuP 753 was effective nih.govahajournals.org.

Comparative Analysis with Other AT2 Receptor Ligands

This compound is one of several ligands used to study the AT2 receptor, alongside peptide ligands like CGP 42112A oup.comsnmjournals.orgpnas.orgnih.govnih.gov. While both this compound and CGP 42112A are considered selective for the AT2 receptor, they are structurally distinct oup.comahajournals.org. This compound is a nonpeptide tetrahydroimidazopyridine derivative, whereas CGP 42112A is a modified pentapeptide analog of Ang II oup.comahajournals.org.

Comparative studies often use both this compound and CGP 42112A to confirm AT2 receptor-mediated effects pnas.orgnih.govnih.govnih.govrero.ch. For example, in the rat brain, both this compound and CGP 42112A inhibited radioligand binding in AT2-rich regions pnas.orgnih.gov. Similarly, both compounds have been used to investigate potential AT2-mediated effects in various tissues and physiological processes ahajournals.orgrero.chscielo.br. Although both are selective AT2 antagonists, some studies have noted potential differences in their effects or the interpretation of results depending on the specific experimental context scielo.br.

Interactions with Associated Receptor Systems

While primarily characterized for its interaction with the AT2 receptor, research has also explored potential interactions or cross-talk between AT2 receptors and other receptor systems, although this area is less extensively documented compared to its direct AT2 binding characteristics.

Studies investigating the interplay between AT1 and AT2 receptors have sometimes utilized this compound in conjunction with AT1 antagonists to dissect the contributions of each subtype to a particular response ahajournals.orgjci.orgmdc-berlin.de. For instance, in coronary endothelial cells, Ang II's effect on proliferation involved a balance between AT1 and AT2 receptor activation, where the antiproliferative actions mediated by the AT2 receptor (blockable by this compound) could offset the growth-promoting effects mediated by the AT1 receptor jci.orgmdc-berlin.de.

Molecular and Cellular Mechanisms Mediated by Angiotensin Ii Type 2 Receptors and Modulated by Pd 123177

Intracellular Signaling Cascades Associated with AT2 Receptor Activation

Activation of the AT2 receptor triggers several intracellular events, contributing to its diverse physiological roles.

G Protein Coupling and Downstream Effects

While initially considered independent of G proteins, evidence suggests that the AT2 receptor can couple to G proteins, particularly inhibitory G proteins (Gi) tandfonline.commdpi.combioone.org. This coupling can lead to a decrease in cyclic GMP levels in some neuronal cells nih.gov. The AT2 receptor's coupling mechanisms are not as extensively characterized as those of the AT1 receptor, which primarily couples to Gq/11 . Pertussis toxin, which inactivates Gi proteins, has been shown in some studies to block AT2 receptor-mediated effects, further supporting Gi coupling tandfonline.combioone.orgphysiology.org.

Activation of Protein Phosphatases

A prominent signaling pathway associated with AT2 receptor activation is the stimulation of protein phosphatases, including both tyrosine and serine/threonine phosphatases revportcardiol.orgnih.govahajournals.orgmdpi.combioone.org. Activation of protein tyrosine phosphatases, such as SHP-1 and MKP-1, can lead to the dephosphorylation and inactivation of various signaling molecules, including components of kinase pathways nih.govbioone.org. This phosphatase activation is considered a key mechanism behind the anti-proliferative and pro-apoptotic effects often attributed to the AT2 receptor revportcardiol.orgnih.govbioone.org. Studies using AT2 receptor agonists have shown activation of protein phosphatases, and this effect can be blocked by AT2 antagonists like PD 123177 or PD 123319 ahajournals.org.

Regulation of Kinase Pathways (e.g., Mitogen-Activated Protein Kinases)

The AT2 receptor can modulate the activity of various kinase pathways, often in opposition to the effects of AT1 receptor activation. While the AT1 receptor is known to activate mitogen-activated protein kinases (MAPKs) like ERK1/2, the AT2 receptor has been shown in some contexts to decrease MAP kinase activity nih.govphysiology.org. Studies using this compound have helped to demonstrate that certain Angiotensin II-induced MAPK activation is mediated solely through the AT1 receptor, as this compound did not inhibit this activation nih.govoup.com. However, the AT2 receptor can also be linked to MAPK pathways through more complex mechanisms, such as indirectly activating MAPK via a Gαi3/Ras/Raf pathway, leading to increased nitric oxide synthase expression in some cell types physiology.org. The AT2 receptor has also been implicated in regulating the expression of MAPK phosphatase MKP-1, which can inactivate MAPKs physiology.org.

Synthesis of Epoxyeicosatrienoic Acid

Activation of the AT2 receptor has been linked to the synthesis of epoxyeicosatrienoic acids (EETs) ahajournals.orgresearchgate.netahajournals.org. This process may involve a cytochrome P-450 dependent pathway and contribute to AT2 receptor-mediated vasodilation nih.govresearchgate.net. Research using AT2 receptor agonists has shown that AT2 receptor-coupled signaling leading to reduced inflammation involves the synthesis of EETs, an effect that can be blocked by AT2 antagonists ahajournals.orgahajournals.org.

Modulation of Nuclear Factor κB Activity

The AT2 receptor can modulate the activity of the nuclear factor κB (NF-κB) transcription factor. While the AT1 receptor is generally associated with NF-κB activation and the upregulation of pro-inflammatory genes, the AT2 receptor has been shown to inhibit NF-κB activity in certain contexts ahajournals.orgahajournals.orgresearchgate.net. Studies investigating the anti-inflammatory effects of AT2 receptor stimulation have demonstrated that this involves the inhibition of NF-κB, a process that can be reversed by AT2 receptor antagonists like PD 123319 ahajournals.orgahajournals.org. However, some experimental studies suggest that an AT2 receptor/NF-κB pathway might participate in inflammatory cell infiltration in the kidney, indicating context-dependent effects researchgate.net.

Impact on Gene and Protein Expression

Beyond immediate signaling cascades, AT2 receptor activation, modulated by compounds like this compound, can influence long-term cellular responses by altering gene and protein expression. The AT2 receptor has been shown to regulate the expression of various proteins involved in cell growth, differentiation, and inflammation. For instance, in neuronal cells, Angiotensin II treatment, which activates AT2 receptors, can enhance the protein levels of β-tubulin and MAP2, proteins involved in neuronal differentiation researchgate.net. This compound has been used to demonstrate that these effects are indeed mediated by the AT2 receptor researchgate.net. Additionally, AT2 receptor activation has been shown to increase the mRNA levels of the inducible MAPK phosphatase MKP-1 in cardiac myocytes physiology.org. In glomerular endothelial cells, Angiotensin II-stimulated expression of the chemokine RANTES is transduced by AT2 receptors, as this effect is abolished by PD 121377 and CGP-42112A jci.orgcloudfront.netresearchgate.net. This indicates a role for the AT2 receptor in regulating the expression of inflammatory mediators. Furthermore, intracellular AT2 receptors in cardiac fibroblasts have been shown to regulate RNA synthesis and the expression of collagen isoforms, effects that can be influenced by this compound ahajournals.org.

Chemokine Regulation (e.g., RANTES)

Studies have demonstrated that ANG II can stimulate the expression of chemokines, such as RANTES (CCL5), and that this effect is mediated, at least in part, through the AT2 receptor. In cultured glomerular endothelial cells of the rat, ANG II stimulated both mRNA and protein expression of RANTES. researchgate.netnih.gov This ANG II-induced RANTES synthesis was found to be transduced by AT2 receptors, as the AT2 receptor antagonists this compound and CGP-42112A effectively abolished the induced RANTES expression, whereas an AT1 receptor blocker did not. researchgate.netnih.govcloudfront.net

Data Table: Effect of Angiotensin II and Receptor Antagonists on RANTES Expression

| Treatment | RANTES mRNA Expression | RANTES Protein Expression | Monocyte Chemotaxis | AT1 Blocker Effect | AT2 Blocker (this compound) Effect |

| Control | Basal | Basal | Low | - | - |

| Angiotensin II (ANG II) | Increased | Increased | Increased | No effect | Abolished |

| ANG II + AT1 Blocker | Increased | Increased | Increased | - | - |

| ANG II + this compound | Abolished | Abolished | Reduced | - | - |

Further in vivo studies involving intraperitoneal infusion of ANG II in rats showed a significant stimulation of glomerular RANTES mRNA and protein expression. researchgate.netnih.gov This induction of RANTES was primarily localized to glomerular endothelial cells and small capillaries. nih.gov Oral treatment with this compound attenuated the glomerular influx of monocytes/macrophages observed in these ANG II-infused animals, suggesting a role for AT2 receptor-mediated RANTES induction in inflammatory cell recruitment. researchgate.netnih.govoup.comnih.gov This indicates that the effects of ANG II on RANTES induction and subsequent inflammatory cell infiltration can be separated from its effects on blood pressure. researchgate.netnih.govnih.gov

Extracellular Matrix Component Modulation (e.g., Thrombospondin-1, Fibronectin)

The AT2 receptor has also been implicated in the modulation of extracellular matrix (ECM) components, including Thrombospondin-1 (TSP-1) and Fibronectin (FN). These proteins play crucial roles in tissue structure, cell adhesion, migration, and proliferation. researchgate.netunivpm.it

Research in cultured endothelial cells has demonstrated differential regulation of TSP-1 and FN expression by ANG II receptor subtypes. In bovine aortic endothelial cells (BAEC), ANG II induced a dose-dependent decrease in DNA synthesis, an inhibitory effect that was prevented by the addition of this compound, indicating that this growth inhibition is mediated by the AT2 receptor. oup.comnih.govoup.com

The influence of AT2 receptor activation on ECM component expression appears to be cell-type dependent and context-specific. In the presence of an AT1 receptor antagonist (Losartan), stimulation of both rat coronary endothelial cells (CEC) and BAEC with ANG II resulted in a marked increase in TSP-1 mRNA levels. oup.comnih.govoup.com This effect was maximal at different time points in CEC (between 3 and 6 hours) and BAEC (after 9 hours). oup.comnih.govoup.com Furthermore, TSP-1 expression was also induced by an AT2 receptor agonist (CGP42112A). oup.comnih.gov

Regarding Fibronectin, blockade of the AT2 receptor by this compound resulted in a pronounced downregulation of FN mRNA in BAEC after 9 hours of stimulation. oup.comnih.gov This suggests that while AT2 receptor activation may promote TSP-1 expression, its blockade by this compound can lead to a decrease in FN expression in certain endothelial cell types. Another study in coronary endothelial cells also observed decreased expression of FN in the presence of this compound. researchgate.net These findings suggest that the AT2 receptor contributes to the remodeling of the endothelial ECM by influencing the expression of both TSP-1 and FN. nih.gov

Data Table: Effect of Angiotensin II and Receptor Antagonists on ECM Component mRNA Expression in Endothelial Cells

| Cell Type | Treatment | TSP-1 mRNA | FN mRNA | AT2 Receptor Mediated Growth Inhibition |

| BAEC | Angiotensin II (ANG II) | - | - | Yes |

| BAEC | ANG II + this compound | - | Downregulated | Prevented |

| BAEC | ANG II + AT1 Blocker | Increased | Upregulated | - |

| CEC | ANG II + AT1 Blocker | Increased | - | - |

| BAEC/CEC | AT2 Agonist (CGP42112A) | Induced | Not affected | Yes (in BAEC) |

Note: "-" indicates data not explicitly stated as significantly changed in the provided context for that specific condition. Upregulation of FN mRNA in BAEC with AT1 blockade was also observed. oup.com

Nitric Oxide Synthase Expression

The AT2 receptor has been implicated in the regulation of nitric oxide (NO) production, a key vasodilator and signaling molecule synthesized by nitric oxide synthases (NOS). wikipedia.orgctdbase.orgguidetopharmacology.org Research using this compound has helped to delineate the role of the AT2 receptor in modulating NOS expression and NO release in different cell types.

In bovine pulmonary artery endothelial cells (BPAECs), ANG II has been shown to stimulate NO production by increasing endothelial nitric oxide synthase (eNOS) expression via the AT2 receptor. physiology.org The ANG II-dependent increase in eNOS expression in these cells was prevented when BPAECs were pretreated with the AT2 receptor antagonist this compound. physiology.org Similarly, in isolated cardiac fibroblast nuclei, ANG II elicited a significant increase in NO production, which was abolished by this compound and the NOS inhibitor L-NAME. ahajournals.orgxenbase.org This suggests that nuclear AT2 receptors can regulate transcription initiation through NO in these cells. ahajournals.org

However, the involvement of AT2 receptors in NOS regulation is not universal across all cell types and NOS isoforms. In rat astroglial cultures, ANG II was found to decrease lipopolysaccharide (LPS)-stimulated inducible nitric oxide synthase (iNOS) expression and subsequent nitrite (B80452) formation. physiology.org This inhibitory effect of ANG II on iNOS expression in astroglia was blocked by an AT1 receptor antagonist (losartan) but not by the AT2 receptor antagonist this compound. physiology.org This highlights the cell-specific and isoform-specific nature of ANG II receptor-mediated NOS regulation.

Data Table: Effect of Angiotensin II and Receptor Antagonists on Nitric Oxide Production/NOS Expression

| Cell Type | Stimulus | Measured Outcome | Angiotensin II Effect | AT1 Blocker Effect | AT2 Blocker (this compound) Effect | AT2 Agonist Effect |

| BPAECs | ANG II | eNOS expression | Increased | - | Prevented | - |

| Cardiac Fibroblast Nuclei | ANG II | NO production | Increased | Not significantly affected ahajournals.org | Abolished | - |

| Rat Astroglial Cultures | LPS | iNOS expression/Nitrite | Decreased | Blocked | No effect | - |

Note: "-" indicates data not explicitly stated for that specific condition in the provided context.

These studies collectively demonstrate that this compound, as a selective AT2 receptor antagonist, is a valuable tool for dissecting the complex signaling pathways initiated by ANG II. Its use has been instrumental in revealing the AT2 receptor's involvement in modulating inflammatory responses via chemokine regulation, influencing tissue remodeling through the differential expression of extracellular matrix components, and regulating NO production in a cell-specific manner.

Physiological and Pathophysiological Roles of Angiotensin Ii Type 2 Receptors: Insights from Pd 123177 Studies

Cardiovascular System Investigations

Studies employing PD 123177 have provided significant insights into the involvement of AT2 receptors in various aspects of cardiovascular function and pathology.

Research using this compound suggests that the AT2 receptor generally exerts an inhibitory effect on vascular smooth muscle cell (VSMC) growth and proliferation, often counteracting the growth-promoting effects mediated by the AT1 receptor jacc.orgphysiology.orgtandfonline.comnih.gov. Ang II-induced DNA and protein synthesis in cultured aortic smooth muscle cells from rats were blocked by AT1 receptor antagonists like losartan (B1675146) but not by this compound, indicating that the mitogenic effects of Ang II on VSMCs are primarily mediated by AT1 receptors jacc.orgnih.govahajournals.org. Studies have shown that AT2 receptor expression is upregulated in quiescent VSMCs that have been growth-suppressed, while growth stimulation rapidly downregulates AT2 jacc.org. Transfecting cultured smooth muscle cells with the AT2 receptor gene has been shown to reduce proliferation and inhibit MAPK activity physiology.orgtandfonline.com. Furthermore, in cultured human aortic smooth muscle cells, this compound did not affect Ang II-induced responses, supporting the predominant role of AT1 receptors in mediating these effects in this cell type nih.gov.

In contrast to VSMCs, studies in endothelial cells suggest a more complex role for AT2 receptors, often involving an anti-proliferative effect that can counterbalance AT1-mediated actions physiology.orgtandfonline.comnih.govahajournals.orgresearchgate.net. In rat coronary endothelial cells, Ang II alone did not induce proliferation in quiescent cells. However, when pretreated with this compound (an AT2 antagonist), Ang II induced proliferation, an effect that was reversed by simultaneous AT1 blockade with losartan nih.govresearchgate.netjci.org. This indicates that in these cells, AT2 receptor activation inhibits proliferation, and blocking AT2 with this compound unmasks the proliferative effect mediated by AT1 receptors nih.govresearchgate.net. Ang II also significantly inhibited the proliferation of bFGF-stimulated coronary endothelial cells, and this inhibition was prevented by this compound, further supporting an anti-proliferative role for AT2 receptors in these cells nih.govresearchgate.net. Studies in bovine aortic endothelial cells have shown similar findings, suggesting that the AT2 receptor mediates growth inhibition in macrovascular endothelial cells oup.com.

The AT2 receptor appears to play a role in modulating vascular tone, often contributing to vasodilation, which can oppose the vasoconstrictive effects of AT1 receptor activation oup.comahajournals.org. Studies using this compound have helped to elucidate this. For instance, in salt-replete anesthetized dogs, the renal hemodynamic and excretory effects of Ang II were mainly mediated by AT1 receptors, as shown by the effects of an AT1 antagonist. However, this compound did cause a small but significant inhibition of Ang II-induced renal vasoconstriction at higher Ang II doses, raising the possibility of functional AT2 receptors in the canine renal vasculature nih.gov. Another study found that chronic infusion of an AT2 antagonist like PD 123319 (a related compound to this compound) enhanced the blood pressure response to chronic Ang II infusion, suggesting that the AT2 receptor mediates vasodilation ahajournals.org. In isolated perfused hydronephrotic rat kidneys, PD 123319 elicited dose-dependent vasodilation of Ang II-induced interlobular artery constriction, particularly in large-caliber segments, indicating that PD 123319-sensitive receptors (potentially AT2) participate in regulating vascular tone sci-hub.se.

Research involving this compound has provided insights into the AT2 receptor's role in cardiac remodeling and fibrosis, processes often linked to the renin-angiotensin system. While AT1 receptors are primarily implicated in promoting collagen formation by cardiac fibroblasts, studies have investigated the potential involvement of AT2 receptors. In cultured adult human cardiac fibroblasts, Ang II significantly stimulates collagen synthesis predominantly through AT1 receptors capes.gov.br. Autoradiographic studies in infarcted rat hearts have shown marked AT1 receptor binding density at the site of myocardial infarction and fibrosis, whereas AT2 receptor binding was low in these areas ahajournals.org. Cells expressing AT1 receptors at injury sites were identified as myofibroblasts, which are involved in collagen synthesis ahajournals.org. While AT1 receptors seem to dominate in mediating fibrosis, the AT2 receptor's role in cardiac remodeling is an ongoing area of research.

This compound has been used to investigate the impact of AT2 receptors on the structure of large arteries like the aorta and the general vasculature. Studies in hypercholesterolemic rabbits showed that the increase in Ang II receptor expression in aortic tissues was entirely due to an increase in AT1 expression, while AT2 expression was similar in hypercholesterolemic and control groups ahajournals.org. This suggests that while AT1 receptors are upregulated in this model of atherosclerosis, AT2 receptor expression in the aorta is not significantly altered ahajournals.org. In the context of obesity-associated vascular alterations, studies using diet-induced obesity mouse models have explored the role of AT2 receptors in the thoracic and abdominal aorta. PD123177 significantly enhanced Ang II-induced contractions in aortic rings from control mice but not in those from obese mice, suggesting a lack of AT2 receptor functionality in obesity patsnap.comportlandpress.com. This implies that in obesity, the protective or modulatory role of AT2 receptors on vascular tone may be impaired patsnap.comportlandpress.comportlandpress.com.

Studies utilizing this compound have contributed to understanding how AT2 receptors are involved in vascular changes associated with obesity. In diet-induced obesity mouse models, the functionality of AT2 receptors in the aorta appears to be diminished patsnap.comportlandpress.comportlandpress.com. As mentioned, PD123177 enhanced Ang II-induced contractions in control mice but not in obese mice, indicating a loss of the AT2 receptor's ability to modulate contractility in the obese state patsnap.comportlandpress.com. This suggests that the lack of functional AT2 receptors may contribute to the increased vascular reactivity observed in obesity patsnap.comportlandpress.com. Further research in this area, often involving AT2 agonists and antagonists like this compound, aims to elucidate the precise mechanisms by which AT2 receptors influence obesity-related vascular dysfunction and explore potential therapeutic avenues patsnap.comportlandpress.comresearchgate.net.

Renal System Research

Glomerular and Proximal Tubule Transport Mechanisms

The influence of AT2 receptors on transport mechanisms within the glomerulus and proximal tubule has been investigated using this compound. While AT1 receptors are considered the primary mediators of angiotensin II's effects on proximal tubule transport, some studies suggest a potential, though less dominant, role for AT2 receptors. Research using in vivo microperfusion in rats indicated that systemic administration of this compound had an inhibitory effect on transport in the S1 segment of the proximal tubule, significantly reducing bicarbonate, chloride, and sodium and water absorption uni-freiburg.de. These effects were noted to be similar in magnitude to those observed with the AT1 antagonist DuP 753 (Losartan) uni-freiburg.de. However, other studies, particularly those involving luminal administration of antagonists in rabbit proximal tubules, did not find an effect of the AT2 antagonist PD 123319 on volume transport, suggesting potential species differences or variations depending on the route of administration uni-freiburg.de. Further research has explored the signal transduction pathways, with some evidence suggesting that angiotensin II stimulates phospholipase A2 (PLA2) through an AT2 receptor subtype in rabbit proximal tubular epithelial cells nih.gov. Despite some findings suggesting AT2 receptor involvement, the prevailing view in many studies is that AT1 receptors predominantly regulate proximal tubule transport uni-freiburg.deguidetopharmacology.orgabcam.com.

Table 1: Effects of Systemic this compound on Proximal Tubule Transport in Rats

| Substance Absorbed | Control (peq/mm·min or nl/mm·min) | This compound (peq/mm·min or nl/mm·min) | Percentage Reduction | Significance (P value) |

| Bicarbonate Absorption | 360 ± 4 | 179 ± 8 | 50% | < 0.001 |

| Chloride Absorption | 211 ± 1 | 131 ± 4 | 38% | < 0.001 |

| Sodium and Water Absorption | 5.7 ± 0.1 | 3.9 ± 0.5 | 32% | < 0.001 |

Data derived from in vivo microperfusion studies in rats uni-freiburg.de.

Regulation of Renal Hemodynamics (e.g., Renal Blood Flow, Glomerular Filtration Rate)

The impact of this compound on renal hemodynamics, including renal blood flow (RBF) and glomerular filtration rate (GFR), has been a key area of investigation. While the vasoconstrictive effects of angiotensin II in the kidney are primarily mediated by AT1 receptors, studies using this compound have explored potential counter-regulatory or modulatory roles of AT2 receptors. In anesthetized dogs, this compound alone did not cause significant changes in RBF or GFR, but it did show a small, dose-dependent inhibition of angiotensin II-induced renal vasoconstriction at higher doses of angiotensin II. This suggests that while AT1 receptors are dominant in mediating vasoconstriction, AT2 receptors might play a minor opposing role, particularly when AT1 receptors are heavily stimulated. In conscious rats following experimental myocardial infarction, this compound was shown to increase renal blood flow. However, other studies in anesthetized rats found that this compound did not significantly alter the renal responses to angiotensin II, including changes in RBF and GFR, which were blocked by AT1 antagonists. This highlights potential species differences or variations in AT2 receptor function depending on the physiological state. Some research also suggests that the distribution of AT2 receptors may differ within the renal microvasculature, potentially influencing vascular tone in larger caliber segments of interlobular arteries.

Influence on Renal Sympathetic Nerve Function

The potential influence of AT2 receptors on renal sympathetic nerve function has been investigated using this compound, primarily focusing on its effects on renal vasoconstrictor responses mediated by nerve stimulation. Research in anesthetized dogs demonstrated that while AT1 receptor antagonists like DuP 753 and EXP3174 caused dose-dependent reductions in renal vasoconstrictor responses to renal nerve stimulation, this compound did not alter these responses. This suggests that the endogenous angiotensin II enhancement of renal adrenergic function at the prejunctional site appears to be mediated predominantly by AT1 receptors, with little involvement of AT2 receptors.

Involvement in Diabetic Nephropathy Pathogenesis

This compound has been employed in studies investigating the pathogenesis of diabetic nephropathy, a serious complication of diabetes affecting the kidneys. Research in a diabetic mouse model found that treatment with this compound attenuated the increase in urinary albumin excretion (UAE), a marker of kidney damage in diabetic nephropathy. This finding suggests a potential role for AT2 receptors in the development or progression of diabetic nephropathy, where their blockade might offer a protective effect.

Regulation of Glomerular Macrophage and Monocyte Influx

Studies using this compound have provided insights into the role of AT2 receptors in regulating the influx of inflammatory cells, specifically macrophages and monocytes, into the glomerulus. Research has shown that angiotensin II stimulates the expression of the chemokine RANTES in cultured glomerular endothelial cells, and this stimulation is mediated by AT2 receptors, as it was abolished by this compound. Furthermore, in rats infused with angiotensin II, treatment with this compound attenuated the increase in glomerular ED-1–positive cells, which are indicative of macrophage/monocyte influx. These findings suggest that AT2 receptors play a role in mediating the inflammatory response in the glomerulus by promoting the expression of chemokines that attract monocytes and macrophages.

Contribution to Renal Development and Maturation

The AT2 receptor is believed to be involved in renal organogenesis due to its abundant presence during development physiology.orgcore.ac.uk. Studies using this compound have helped to define the expression patterns of Ang II receptors in the developing kidney. In embryonic rat kidneys (E19), binding studies using 125I-[Sar1, Ile8]Ang II showed that binding was equally reduced by both Losartan (an AT1 antagonist) and this compound, indicating the presence of both AT1 and AT2 receptors at this stage karger.comnih.gov.

While AT1 receptors are the predominant subtype in the adult kidney and mediate the majority of Ang II's effects on glomerular and tubular function, the transient high expression of AT2 receptors during embryonic and early postnatal life suggests a role in developmental processes karger.comnih.gov. Studies have also explored the potential involvement of AT2 receptors in renal pathophysiology, such as diabetic nephropathy. In streptozotocin-induced diabetic mice, this compound was shown to attenuate the increase in urinary albumin excretion, suggesting that the AT2 receptor, in addition to the AT1 receptor, may be involved in the development of diabetic nephropathy semanticscholar.org. Furthermore, research in human renal proximal tubular cells (HK-2) demonstrated that the inhibitory effect of an AT2 receptor agonist on TGF-β receptor II expression, a process important in renal fibrosis, was blocked by this compound, indicating a role for AT2 receptors in regulating profibrotic pathways nih.gov.

Here is a summary of AT2 receptor presence during renal development based on studies using this compound:

| Developmental Stage | AT1 Receptor Expression | AT2 Receptor Expression | Notes (based on this compound studies) |

| Embryonic (E19) | Present | Present | Equal contribution to Ang II binding karger.comnih.gov |

| Postnatal Day 10 | Predominant | Decreased | AT1 is virtually the sole subtype thereafter karger.comnih.gov |

| Adult | Predominant | Low | Role in function less clear, potential role in pathophysiology physiology.orgcore.ac.uksemanticscholar.org |

Central Nervous System Research

This compound has served as a valuable tool in investigating the distribution, functional roles, and potential implications of AT2 receptors within the central nervous system (CNS) physiology.orgpnas.org.

Studies employing techniques such as in vitro autoradiography with labeled Ang II and competition experiments with selective antagonists, including this compound and Losartan, have revealed distinct distribution patterns of AT1 and AT2 receptor subtypes in the brain and how these patterns evolve throughout development oup.compnas.org. In the adult rat brain, AT1 receptors are predominantly located in areas involved in the regulation of blood pressure, water intake, and hormone secretion, such as the circumventricular organs and the paraventricular nucleus pnas.org. In contrast, AT2 receptors exhibit a different distribution, being found in regions like the lateral septum, subthalamic nucleus, and inferior olive in adult rats pnas.org.

Notably, the distribution of AT2 receptors is particularly prominent during brain development. In 2-week-old rats, areas showing transient expression of Ang II receptors, including various thalamic nuclei, cranial nerve nuclei (3rd and 12th), geniculate bodies, cerebellum, and cingulate cortex, displayed binding that was inhibited by AT2 antagonists like this compound but not by AT1 antagonists pnas.org. This observation suggests that AT2 receptors are highly expressed in specific brain regions during critical developmental periods, implying that Ang II may exert actions tailored to the developmental stage of the CNS pnas.org.

Research utilizing this compound has provided evidence supporting a role for AT2 receptors in promoting neuronal growth and the regeneration of axons. Studies on cultured neurons derived from the hypothalamus and brain stem of newborn rats have demonstrated effects mediated by the AT2 receptor physiology.org. Furthermore, investigations into axonal regeneration following optic nerve crush in adult rats showed that Ang II treatment enhanced axonal regeneration, and this effect was completely abolished by co-treatment with the AT2 receptor antagonist this compound, but not by the AT1 antagonist Losartan nih.govnih.govresearchgate.net. This finding highlights a specific neurotrophic action of Ang II mediated through the AT2 receptor in the adult mammalian CNS nih.govnih.gov. In vitro experiments using retinal explants and dorsal root ganglia neurons from postnatal rats also showed that Ang II-induced neurite elongation was entirely blocked by this compound nih.govnih.govresearchgate.net. Similarly, in PC12W cells, neuronal differentiation and neurite elongation induced by Ang II were suppressed by this compound encyclopedia.pubmdpi.comnih.gov. These findings collectively indicate that AT2 receptor stimulation promotes neuritogenesis and axonal repair, with this compound serving as a key pharmacological tool to demonstrate this specificity encyclopedia.pubmdpi.com.

Studies employing this compound have investigated the influence of AT2 receptors on cognitive functions. In a habituation paradigm conducted in mice, daily administration of this compound was observed to improve the performance of the animals, suggesting a cognitive-enhancing effect nih.gov. Moreover, this compound was effective in reversing cognitive deficits induced by scopolamine (B1681570) in this model nih.gov. These results were among the initial findings to suggest a functional role for the AT2 receptor in modulating cognitive processes nih.gov. Other research also indicates that AT2 receptors may have beneficial effects on cognitive functions semanticscholar.org. While some studies suggest that Ang II can influence memory through either AT1 or AT2 receptors depending on the specific brain region and context , studies specifically using this compound have pointed towards a role for AT2 receptor blockade in improving certain aspects of cognition, such as habituation nih.gov.

The involvement of AT2 receptors in behavioral paradigms, including those related to anxiety, has also been explored with the aid of selective antagonists like this compound. While some studies have assessed the potential anxiolytic-like effects of this compound, the results have been inconsistent nih.gov. For example, in a mouse light/dark aversion test, this compound did not alter the animals' behavior nih.gov. However, other research suggests that the absence of the AT2 receptor (knockout) can lead to anxiety-like behavior researchgate.net. The precise role of AT2 receptors and the effects of their modulation by compounds such as this compound in regulating anxiety and other behaviors appear to be complex and may be influenced by factors including sex and the specific brain regions involved researchgate.net.

Accumulating evidence suggests a link between the RAS and neurodegenerative diseases encyclopedia.pubmdpi.com. Studies have investigated the potential implications of AT2 receptors in these conditions, and this compound has been utilized as a research tool. Activation of the Ang II/AT2 receptor pathway may contribute to neuroprotective effects within the brain encyclopedia.pub. Research indicates that blocking AT2 receptors with compounds like this compound, in combination with AT1 receptor blockers, can reduce oxidative stress in the hippocampus of rats encyclopedia.pubmdpi.com. Oxidative stress is considered a contributing factor in the development of neurodegenerative disorders such as Huntington's disease encyclopedia.pubmdpi.com. These findings suggest that modulating AT2 receptor activity could offer a potential therapeutic strategy in neurodegenerative conditions, although further research using specific tools like this compound is necessary to fully understand the underlying mechanisms and potential benefits encyclopedia.pubmdpi.com.

Role in Behavioral Paradigms (e.g., Anxiety-Related Behaviors)

Inflammatory and Immune Responses

The AT2 receptor has emerged as a significant player in modulating inflammatory and immune responses, often exerting effects that counterbalance those mediated by the AT1 receptor. ahajournals.orgnih.govmdpi.com Studies utilizing this compound have been instrumental in elucidating these roles.

Anti-inflammatory Properties and Cytokine Regulation

Research suggests that AT2 receptor activation generally possesses anti-inflammatory properties. ahajournals.orgnih.govmdpi.com Direct stimulation of the AT2 receptor has been shown to act anti-inflammatory through mechanisms involving epoxyeicosatrienoic acid and inhibition of nuclear factor κB (NF-κB). ahajournals.orgahajournals.org NF-κB is a key proinflammatory factor involved in the transcriptional regulation of numerous genes, including those encoding cytokines and chemokines. oup.comresearchgate.net

Studies using the AT2 receptor antagonist this compound have provided evidence for the AT2 receptor's role in cytokine regulation. For instance, while a novel non-peptide AT2 receptor agonist, C21, dose-dependently reduced tumor necrosis factor-α (TNF-α)–induced interleukin 6 (IL-6) levels in primary human and murine dermal fibroblasts, this inhibitory effect was abolished by incubation with this compound, indicating that the effect was mediated via the AT2R. ahajournals.orgahajournals.org This suggests that AT2 receptor stimulation can suppress the production of pro-inflammatory cytokines like IL-6. ahajournals.orgahajournals.org

Modulation of Chemokine Expression and Release

Chemokines play a critical role in recruiting immune cells to sites of inflammation. Studies involving this compound have demonstrated a complex role for the AT2 receptor in modulating chemokine expression. While the AT1 receptor is often linked to the upregulation of chemokines, there is also evidence suggesting AT2 receptor involvement, which can vary depending on the tissue and conditions. researchgate.net

One notable finding using this compound concerns the chemokine RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted). Ang II has been shown to stimulate the expression of RANTES in cultured rat glomerular endothelial cells. nih.govnih.gov Surprisingly, this Ang II-stimulated RANTES expression was found to be transduced by AT2 receptors, as the AT2 receptor antagonists this compound and CGP-42112A, but not an AT1 receptor blocker, abolished the induced RANTES synthesis. nih.govnih.govresearchgate.netscispace.com This indicates that, in certain contexts, AT2 receptor activation can lead to the expression of chemokines. nih.govnih.gov

Effects on Immune Cell Infiltration (e.g., Macrophages)

The infiltration of immune cells, particularly macrophages and monocytes, is a hallmark of inflammation and tissue injury. This compound has been used to investigate the AT2 receptor's influence on this process.

In studies involving Ang II infusion in rats, an increase in glomerular ED-1-positive cells (indicating macrophages/monocytes) was observed. nih.govnih.gov Treatment with this compound attenuated this glomerular macrophage/monocyte influx, suggesting that AT2 receptor activation contributes to the recruitment of these immune cells in this specific model. oup.comnih.govnih.gov This was one of the initial demonstrations that Ang II could exert proinflammatory effects, including immune cell infiltration, through activation of AT2 receptors. oup.com These findings were supported by later studies showing that an AT2 receptor antagonist, but not an AT1 receptor antagonist, significantly reduced inflammation characterized by increased glomerular and interstitial inflammatory cells. oup.com

However, the role of AT2R in immune cell infiltration might be context-dependent. Some studies suggest that both AT1 and AT2 receptors can be involved in activating NF-κB signaling, which regulates macrophage infiltration, but AT2R might specifically orchestrate monocyte-mediated inflammation in certain conditions like type 2 diabetic nephropathy. researchgate.net

Developmental Biology and Tissue Remodeling

The AT2 receptor is known to be highly expressed during fetal development and is believed to play an essential role in organogenesis and tissue remodeling processes, including fibrosis and regeneration. physiology.orgcellapplications.com Studies utilizing this compound have provided insights into these developmental and remodeling functions.

Expression During Organogenesis

The AT2 receptor is abundantly present during development, suggesting its involvement in organogenesis. physiology.orgcellapplications.com Initial studies using this compound, a specific AT2R antagonist, found that it blocked the binding of labeled Ang II during embryogenesis and postnatal development in rats, confirming the presence and accessibility of AT2 receptors during these critical periods. physiology.org

While AT2R mRNA is abundantly found in tissues like the brain, adrenal glands, and lungs throughout development, its expression pattern can be tissue-specific and change with age. physiology.org For example, AT2R mRNA was detected in the rat kidney only for the first few weeks following birth. physiology.org The abundance and location of brain AT2 receptors in young animals, and the age-related changes in relative expression of receptor subtypes, suggest that Ang II exerts specific actions according to the developmental stage of the central nervous system. pnas.org Studies using this compound have helped differentiate the roles of AT1R and AT2R in the developing brain, showing that AT2R antagonists displace radioligand binding at multiple sites of transient AT2R expression in young rats. pnas.org

Contribution to Tissue Fibrosis and Regeneration

Tissue remodeling involves processes like fibrosis (excessive deposition of extracellular matrix) and regeneration. The AT2 receptor is thought to have anti-fibrotic and pro-regenerative properties, often opposing the actions of the AT1 receptor. ahajournals.orgmdpi.com this compound has been employed to investigate the AT2 receptor's contribution to these processes.

While AT1 receptors are generally implicated in fibrosis through mechanisms like increasing extracellular matrix formation, the AT2 receptor's role is more nuanced. researchgate.netnih.gov Some studies suggest that AT2R activation can have anti-fibrotic effects. ahajournals.orgmdpi.com However, other research indicates a potential pro-fibrotic role in specific contexts. For instance, retroviral gene transfer to overexpress AT2 receptors in cultured vascular smooth muscle cells increased cell-associated and secretory collagen synthesis after stimulation with an AT2 receptor agonist, an effect blocked by an AT2 receptor antagonist but not by an AT1 blocker. oup.com

In the context of tissue regeneration, particularly in the nervous system, studies using this compound have provided strong evidence for a pro-regenerative role of the AT2 receptor. Ang II has been shown to promote axonal regeneration in the optic nerve of adult rats, and this effect was completely abolished by co-treatment with the AT2 receptor antagonist this compound, but not by an AT1 receptor antagonist. researchgate.netnih.gov Similar findings were observed in studies on sciatic nerve injury, where Ang II treatment promoted functional recovery and axonal regeneration, effects that were fully inhibited by this compound. nih.govmdpi.com These studies highlight the AT2 receptor as a mediator of Ang II-induced neurotrophic and regenerative actions. researchgate.netnih.gov

The differential regulation of extracellular matrix components by AT1 and AT2 receptors also contributes to tissue remodeling. Studies have shown that in endothelial cells, the AT2 receptor antagonist this compound can lead to a pronounced downregulation of fibronectin mRNA, suggesting that AT2 receptor activation might be involved in upregulating fibronectin, a key component of the extracellular matrix. oup.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 114899 nih.govuni-freiburg.de |

| Angiotensin II | 172198 citeab.comgiapreza.comnih.gov |

Data Tables

Based on the information found, a representative data point regarding cytokine regulation by AT2R and its blockade by this compound can be illustrated as follows:

Effect of AT2R Stimulation and this compound on TNF-α-Induced IL-6 Levels

| Treatment Group | TNF-α-Induced IL-6 Levels (Relative to Control) |

| TNF-α alone | High |

| TNF-α + AT2 Receptor Agonist (e.g., C21) | Reduced |

| TNF-α + AT2 Receptor Agonist + this compound | High (similar to TNF-α alone) |

This table is illustrative and based on the findings that this compound abolishes the inhibitory effect of AT2 receptor agonists on cytokine production. ahajournals.orgahajournals.org

Another data point regarding immune cell infiltration:

Effect of Ang II and this compound on Glomerular Macrophage/Monocyte Influx

| Treatment Group | Glomerular Macrophage/Monocyte Influx |

| Control | Low |

| Ang II infusion | Increased |

| Ang II infusion + this compound | Attenuated |

This table is illustrative and based on findings that this compound attenuated Ang II-induced immune cell infiltration. oup.comnih.govnih.gov

Angiogenesis and Vascularization Mechanisms

The angiotensin II type 2 receptor (AT2R) plays a complex and often opposing role to the angiotensin II type 1 receptor (AT1R) in regulating angiogenesis and vascularization. Studies utilizing the selective AT2R antagonist this compound have been instrumental in elucidating these mechanisms. This compound is a nonpeptide compound that specifically blocks the AT2 receptor in mammalian systems, making it a valuable tool for differentiating AT1R- and AT2R-mediated effects. medchemexpress.com

Research indicates that while AT1R primarily mediates pro-angiogenic effects, AT2R stimulation often exerts an inhibitory influence on vascular growth. In the microvasculature, for instance, Angiotensin II (Ang II) has been shown to stimulate angiogenesis, an effect that is enhanced by AT2R antagonism with this compound and inhibited by AT1R antagonism. ahajournals.org This suggests that AT2R activation acts as a brake on the angiogenic response driven by AT1R when both receptors are stimulated by Ang II. ahajournals.orgresearchgate.net

Studies in cultured rat coronary endothelial cells (CEC) have provided further insight into these opposing roles. These cells express both AT1 and AT2 receptors. researchgate.netjci.org While Ang II alone does not typically induce proliferation in quiescent CEC, treatment with Ang II in the presence of this compound (an AT2 antagonist) results in cell proliferation. ahajournals.orgjci.org This finding supports the concept that AT2R stimulation suppresses cell growth during Ang II exposure. Conversely, when these cells are stimulated to proliferate by factors like basic fibroblast growth factor (bFGF), Ang II can inhibit their proliferation, an effect that is prevented by this compound but not by the AT1R antagonist losartan. researchgate.netjci.orgmdc-berlin.de This highlights the antiproliferative action of AT2R in endothelial cells. jci.orgmdc-berlin.denih.gov

In vivo studies using models such as the rat cremaster muscle have corroborated these findings. Chronic infusion of Ang II at a subpressor dose increased microvascular density, indicating angiogenesis. ahajournals.org Co-infusion of the AT2R antagonist PD 123319 (another AT2 antagonist structurally related to this compound) with Ang II led to an even greater increase in vessel density compared to Ang II infusion alone. ahajournals.org This further supports the anti-angiogenic role of the AT2 receptor in the microcirculation. physiology.org

The mechanism by which AT2R exerts its anti-angiogenic effects may involve the inhibition of cell proliferation and potentially the induction of apoptosis in endothelial cells. physiology.org Studies have shown that this compound blocks the antiproliferative effect of Ang II in cultured endothelial cells. physiology.orgoup.com Furthermore, the AT2 receptor has been implicated in mediating the remodeling of the endothelial extracellular matrix by upregulating the expression of thrombospondin-1 (TSP-1), a known inhibitor of angiogenesis. oup.com Treatment with this compound has been shown to abrogate the inhibitory effect of Ang II on DNA synthesis in proliferating endothelial cells, confirming the AT2R's role in this process. oup.com

The balance between AT1R and AT2R activation appears crucial in regulating vascularization. In conditions like oxygen-induced proliferative retinopathy, an animal model of VEGF-driven angiogenesis, the AT1R antagonist telmisartan (B1682998) attenuated the pathological response, while the AT2R antagonist PD 123319 did not. researchgate.net This suggests that in this specific context, AT1R stimulation promotes neovascularization, and AT2R activation might counteract this effect. researchgate.net

While the primary role of AT2R in angiogenesis appears to be inhibitory, some studies suggest context-dependent effects or interactions with other systems. However, the predominant evidence from studies utilizing this compound points towards AT2R acting as a negative regulator of angiogenesis, buffering the pro-angiogenic signals mediated by AT1R.

Here is a summary of key findings from studies using this compound related to angiogenesis and vascularization:

| Study Model | Angiotensin II Treatment | Co-treatment with this compound/PD 123319 | Observed Effect on Angiogenesis/Proliferation | Conclusion on AT2R Role | Source(s) |

| Rat Cremaster Muscle (in vivo) | Ang II Infusion | Vehicle | Increased Microvascular Density | AT1R mediates angiogenesis | ahajournals.org |

| Rat Cremaster Muscle (in vivo) | Ang II Infusion | PD 123319 | Further Increased Microvascular Density | AT2R antagonism enhances angiogenesis; AT2R inhibits it | ahajournals.orgphysiology.org |

| Quiescent Rat Coronary Endothelial Cells (in vitro) | Ang II | Vehicle | No Proliferation | ahajournals.orgjci.orgmdc-berlin.de | |

| Quiescent Rat Coronary Endothelial Cells (in vitro) | Ang II | This compound | Proliferation | AT2R stimulation inhibits proliferation | ahajournals.orgjci.orgmdc-berlin.de |

| bFGF-stimulated Rat Coronary Endothelial Cells (in vitro) | Ang II | Vehicle | Inhibited Proliferation | AT2R mediates antiproliferative effect | researchgate.netjci.orgmdc-berlin.de |

| bFGF-stimulated Rat Coronary Endothelial Cells (in vitro) | Ang II | This compound | Proliferation (inhibition prevented) | AT2R mediates antiproliferative effect | researchgate.netjci.orgmdc-berlin.de |

| Cultured Endothelial Cells (in vitro) | Ang II | This compound | Inhibition of DNA synthesis prevented | AT2R mediates inhibition of DNA synthesis | oup.com |

These studies collectively demonstrate the utility of this compound as a pharmacological tool to dissect the distinct roles of AT1 and AT2 receptors in vascular biology, particularly highlighting the inhibitory influence of AT2R on angiogenesis and endothelial cell proliferation.

Research Methodologies Employing Pd 123177

In Vitro Experimental Systems

In vitro studies employ PD 123177 to explore the effects mediated by AT2 receptors in isolated cells, tissues, or membrane preparations.

Cell Culture Models

This compound has been used in various cell culture models to understand the specific contributions of AT2 receptors to cellular processes.

Receptor Binding Assays

This compound is a key tool in receptor binding assays to distinguish and characterize AT2 receptors.

Molecular and Biochemical Analyses

This compound is employed in molecular and biochemical studies to investigate the signaling pathways and functional outcomes mediated by AT2 receptors.

In Vivo Animal Models

This compound is extensively used in vivo to study the physiological roles of AT2 receptors in intact organisms, often in disease models.

Rodent Models

Rodent models, particularly rats and mice, are commonly used with this compound to investigate the in vivo effects mediated by AT2 receptors.

Other Mammalian and Non-Mammalian Species

While rodents are the most common, this compound has also been used in studies involving other species.

Disease-Specific Models (e.g., Optic Nerve Crush, Myocardial Infarction, Renal Injury)

This compound has been employed in various disease models to understand the AT2 receptor's involvement in pathology and potential therapeutic interventions.

In models of optic nerve crush, this compound has been used to investigate axonal regeneration. Studies have shown that angiotensin II (Ang II) can promote axonal elongation in models like crushed optic nerves in adult rats, and this effect is mediated via the AT2 receptor. researchgate.netresearcher.lifenih.gov. Cotreatment with this compound has been shown to abolish this Ang II-induced axonal regeneration, providing evidence for the AT2 receptor's role in neurotrophic actions in the central nervous system researchgate.netnih.gov.

In the context of myocardial injury, research has explored the role of AT2 receptors in cardiac hypertrophy and remodeling. Studies using neonatal rat ventricular myocytes have indicated that while Ang II can induce myocyte growth, the AT2 receptor may exert an anti-growth effect ahajournals.org. Treatment with AT2 antagonists like this compound augmented the Ang II-induced increase in protein-to-DNA ratio, suggesting that blocking AT2 receptors can enhance the hypertrophic response mediated by AT1 receptors ahajournals.org.

This compound has also been instrumental in studying renal injury models, including diabetic nephropathy and ischemia/reperfusion injury. In a model of diabetic nephropathy in mice, this compound was observed to attenuate the increase in urinary albumin excretion (UAE) levels, suggesting a role for the AT2 receptor in the development of this condition semanticscholar.org. In renal ischemia/reperfusion injury in rats, while AT1 receptors are predominant, new expression of AT2 receptor mRNA has been observed after reperfusion physiology.orgkarger.com. Although AT2 receptor binding might be low in the adult rat kidney compared to AT1 karger.com, some studies suggest a potential beneficial effect of AT2 receptor blockade in experimental renal failure models, possibly involving medullary vasodilation nih.gov. However, the precise mechanisms and the extent of AT2 receptor involvement in different renal injury contexts remain areas of investigation nih.govsemanticscholar.orgphysiology.orgnih.govahajournals.org.

Behavioral Studies and Cognitive Assessments

The role of the renin-angiotensin system, and specifically the AT2 receptor, in behavioral processes and cognitive function has been explored using this compound. Studies in animal models have investigated the effects of this compound on anxiety and memory nih.govnih.gov. While some research found no significant effect of this compound in certain animal models of anxiety and working memory nih.gov, other studies have indicated a potential for cognitive enhancement. For instance, daily administration of this compound enhanced the performance of mice in a habituation test and was able to overcome cognitive impairment induced by scopolamine (B1681570) nih.gov. These findings suggest a functional role for the AT2 receptor in modulating cognitive processes nih.govspringermedizin.de.

Physiological Parameter Measurements (e.g., Renal Hemodynamics, Blood Pressure)

This compound is frequently used to investigate the influence of AT2 receptor blockade on physiological parameters, particularly within the cardiovascular and renal systems. Studies in conscious dogs with high renin have shown that this compound did not lower blood pressure as effectively as AT1 antagonists like losartan nih.gov. This supports the understanding that the pressor effects of Ang II are primarily mediated by the AT1 receptor nih.govnih.gov.

In studies focusing on renal hemodynamics in anesthetized dogs, this compound at certain doses did not cause significant changes in blood pressure, renal blood flow, or sodium and urine excretion, indicating that the renal effects of endogenous Ang II in salt-replete animals are predominantly mediated by AT1 receptors nih.gov. However, at higher doses of Ang II, this compound caused a small but significant inhibition of Ang II-induced renal vasoconstriction, suggesting the presence of potentially functionally important AT2 receptors in the canine renal vasculature nih.gov. In spontaneously hypertensive rats (SHR), the enhanced renal responsiveness to Ang II was found to be mediated by the AT1 receptor, with this compound having no significant effect on these responses ahajournals.org.

Table 1: Effects of this compound on Renal Physiological Parameters in Anesthetized Dogs

| Parameter | Ang II (low dose) + this compound | Ang II (high dose) + this compound | Finding | Source |

| Blood Pressure | No significant change | No significant change | Endogenous Ang II effects primarily AT1 mediated | nih.gov |

| Renal Blood Flow | No significant change | Not specified | Endogenous Ang II effects primarily AT1 mediated | nih.gov |

| Sodium Excretion | No significant change | No significant change | Endogenous Ang II effects primarily AT1 mediated | nih.gov |

| Urine Excretion | No significant change | No significant change | Endogenous Ang II effects primarily AT1 mediated | nih.gov |

| Renal Vasoconstriction | Failed to antagonize | Small, significant inhibition | Suggests potential functional AT2 receptors in renal vasculature at high Ang II | nih.gov |

Histopathological and Immunohistochemical Techniques

Histopathological and immunohistochemical techniques are employed alongside this compound administration to assess tissue-level changes and receptor localization in research studies.

In studies investigating fibrous tissue formation, such as in a granuloma pouch model, immunohistochemistry is used to identify the presence of myofibroblasts and assess collagen accumulation through staining techniques like picrosirius red nih.gov. Ang II receptor subtypes, including AT2, can be localized using in vitro quantitative autoradiography with displacement studies involving antagonists like this compound nih.gov. In the granuloma pouch model, the predominant Ang II receptor subtype expressed was AT1, and while AT1 blockade attenuated collagen accumulation, this compound did not have a significant effect nih.gov.

Immunohistochemical studies also contribute to understanding the distribution of AT2 receptors in specific tissues. For example, studies on skeletal muscle microcirculation have used immunohistochemistry with specific antibodies to localize AT2 receptors in endothelial and vascular smooth muscle cells physiology.org. In the context of renal injury, while AT1 receptors are generally predominant, immunohistochemistry and autoradiography can reveal the distribution and changes in receptor expression, including the emergence of AT2 receptor mRNA after ischemia/reperfusion physiology.orgkarger.com.

In studies on cardiac fibroblasts, immunohistochemistry and related techniques can be used to investigate the presence and localization of AT2 receptors, including within the nucleus, and how their activation might influence processes like RNA synthesis, cell proliferation, and collagen secretion ahajournals.org. This compound has been used in these studies to block AT2 receptor activity and assess the impact on these cellular functions ahajournals.org.

Table 2: Examples of Histopathological and Immunohistochemical Findings with this compound Use

| Model/Tissue | Technique(s) | Key Finding Related to this compound Use | Source |

| Granuloma Pouch (Rat) | Immunohistochemistry (α-SMA, picrosirius red), Autoradiography | Predominant AT1 receptor expression; this compound did not significantly attenuate collagen accumulation. | nih.gov |

| Renal Ischemia/Reperfusion (Rat) | Histoautoradiography, mRNA expression | AT1 receptors predominant; AT2 mRNA expressed after reperfusion; this compound displacement studies. | physiology.orgkarger.com |

| Skeletal Muscle Microcirculation | Immunohistochemistry, Western Blot | Localization of AT2 receptors in endothelial and vascular smooth muscle cells. | physiology.org |

| Cardiac Fibroblasts | Immunoblotting, Autoradiography | Nuclear localization of AT2 receptors; this compound blocks AT2-mediated effects on RNA synthesis, proliferation. | ahajournals.org |

Future Directions and Therapeutic Potential of Angiotensin Ii Type 2 Receptor Modulation

Further Elucidation of AT2 Receptor Signaling Pathways

While progress has been made, the precise intracellular signaling cascades activated by the AT2 receptor are not yet fully understood and require further investigation portlandpress.comoup.commdpi.comscielo.br. Unlike the well-characterized AT1 receptor, AT2R signaling can involve both G protein-dependent (particularly Gi) and G protein-independent mechanisms portlandpress.comsigmaaldrich.commdpi.comfrontiersin.org.

Key signaling pathways linked to AT2R activation include:

Activation of protein phosphatases, such as serine/threonine phosphatases (e.g., PP2A) and protein tyrosine phosphatases (e.g., SHP-1, MKP-1), which can lead to the dephosphorylation of various proteins, including those involved in growth factor signaling like ERK revportcardiol.orgportlandpress.comscielo.brresearchgate.netoup.com.

Regulation of the bradykinin (B550075)/nitric oxide (NO)/cGMP pathway, which is associated with vasodilation and natriuresis nih.govrevportcardiol.orgoup.comoup.commdpi.comoup.com. AT2R stimulation can increase bradykinin production, which in turn activates B2 receptors, leading to NO and cGMP formation oup.commdpi.com.

Stimulation of phospholipase A2 (PLA2) and the subsequent release of arachidonic acid and its metabolites, which may contribute to AT2R-mediated vasodilation revportcardiol.orgmdpi.comscielo.br.

Generation of sphingolipid-derived ceramide, which has been implicated in AT2R-induced apoptosis in some cell types scielo.brcore.ac.uk.

Future research aims to fully map these complex interacting pathways and understand how they differ depending on cell type and physiological or pathological context mdpi.comscielo.br. The use of selective pharmacological tools like PD 123177 is crucial to dissecting these pathways by allowing researchers to specifically block AT2R activity and observe the downstream consequences oup.comcore.ac.uk.

Comprehensive Functional Characterization Across Diverse Physiological and Pathological States

The functional role of the AT2 receptor varies significantly depending on the tissue, developmental stage, and the presence of disease revportcardiol.orgportlandpress.comnih.gov. While often considered counter-regulatory to AT1, the AT2R's effects are not always consistent, and its precise contribution in many conditions remains to be fully characterized revportcardiol.orgportlandpress.comnih.govoup.com.

Areas requiring further comprehensive functional characterization include:

Renal System: AT2R stimulation promotes natriuresis and increased renal blood flow, and reduces renal inflammation and fibrosis nih.govrevportcardiol.orgoup.com. Further research is needed to fully understand its role in various kidney diseases nih.govnih.gov.

Nervous System: The AT2 receptor is expressed in specific brain regions and has been implicated in neuronal differentiation, neuroprotection, and potentially cognitive functions sigmaaldrich.comfrontiersin.orgresearchgate.net. Its role in neurological disorders and the potential therapeutic implications of targeting AT2R in these conditions are active areas of research frontiersin.orgresearchgate.net. Studies using this compound have been employed to investigate the involvement of AT2R in neuronal processes and behavioral responses nih.govresearchgate.net.

Inflammation and Fibrosis: AT2R activation has demonstrated anti-inflammatory and anti-fibrotic effects in various tissues nih.govrevportcardiol.orgahajournals.orgahajournals.org. Further studies are needed to fully understand the mechanisms and therapeutic potential in chronic inflammatory and fibrotic diseases.

Tissue Injury and Regeneration: AT2R expression is often increased in injured and regenerating tissues, suggesting a role in healing processes nih.govahajournals.orgresearchgate.net. Elucidating its specific functions in different types of tissue repair is an important future direction.

Understanding the context-dependent nature of AT2R function is critical for determining its therapeutic potential.

Development of Advanced Pharmacological Tools Targeting AT2 Receptors

The availability of selective and potent pharmacological tools is essential for studying receptor function and exploring therapeutic possibilities. This compound has been a foundational non-peptidic AT2R antagonist medchemexpress.comoup.comnih.govahajournals.org. However, the development of newer, highly selective compounds, including both agonists and antagonists with improved pharmacokinetic properties and tissue specificity, remains a priority nih.govresearchgate.netmdpi.com.

The development of advanced tools includes:

Highly Selective Agonists: The development of selective non-peptidic AT2R agonists, such as Compound 21 (C21), has significantly advanced the field, allowing for direct investigation of AT2R stimulation nih.govahajournals.orgahajournals.orgmdpi.com. Further development of agonists with optimized properties is ongoing.

Improved Antagonists: While this compound is a widely used AT2R antagonist, the development of new antagonists with enhanced selectivity and potentially different binding characteristics could provide further insights into AT2R function and its interaction with other receptors oup.comnih.gov.

Tools for Receptor Localization and Imaging: Advanced tools for visualizing AT2R expression and localization in different tissues and cellular compartments would greatly aid in understanding its role in various physiological and pathological states.

Allosteric Modulators: Exploring allosteric modulators that can fine-tune AT2R activity, rather than simply blocking or activating it, could offer more nuanced therapeutic approaches.

These advanced pharmacological tools, building upon the foundation provided by compounds like this compound, are crucial for dissecting the intricate roles of the AT2 receptor.

Exploration of this compound and AT2 Receptor Antagonism in Emerging Therapeutic Areas